molecular formula C10H19N B1632913 Decahydroquinoline, 2-methyl CAS No. 20717-43-5

Decahydroquinoline, 2-methyl

Cat. No.: B1632913
CAS No.: 20717-43-5
M. Wt: 153.26 g/mol
InChI Key: FJRLSRUBXMUSOC-UHFFFAOYSA-N
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Description

Decahydroquinoline, 2-methyl is a saturated heterocyclic compound with the molecular formula C10H19N. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, and a methyl group is attached to the second carbon atom. This compound is known for its structural rigidity and is found in various natural products, including alkaloids isolated from poison frogs and marine organisms .

Biochemical Analysis

Biochemical Properties

It is known that decahydroquinoline alkaloids can act as noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells . This suggests that Decahydroquinoline, 2-methyl may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related decahydroquinoline alkaloids have been shown to inhibit carbamylcholine-elicited sodium flux in pheochromocytoma PC12 cells . This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related decahydroquinoline alkaloids appear to enhance desensitization of nicotinic acetylcholine receptor-channels . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline, 2-methyl can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the hydrogenation of 2-methylquinoline over a platinum catalyst under high pressure and temperature conditions yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: Decahydroquinoline, 2-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Decahydroquinoline, 2-methyl has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: Derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Decahydroquinoline: The parent compound without the methyl group.

    2,5-Disubstituted Decahydroquinolines: Found in poison frogs and ants.

    Lepadin Alkaloids: Marine-derived alkaloids with additional oxygenation and long side chains.

Uniqueness: Decahydroquinoline, 2-methyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRLSRUBXMUSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20717-43-5
Record name 2-Methyldecahydroquinoline (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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